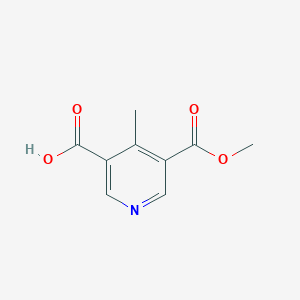
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 . It is also known as 5-(Methoxycarbonyl)picolinic acid .
Synthesis Analysis
The synthesis of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid and similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura coupling reaction is another method often used in the synthesis of such compounds .Molecular Structure Analysis
The molecular weight of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is approximately 181.145 Da . The monoisotopic mass is 181.037506 Da .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid has a molecular weight of 181.145 Da . Its monoisotopic mass is 181.037506 Da .Applications De Recherche Scientifique
Synthesis and Configuration Analysis
- The compound has been utilized in the synthesis of various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a component of axillaridine. This process involves a series of reactions starting from methyl(E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2- hexenoate, highlighting its role in complex organic syntheses (Matsumoto et al., 1992).
Development of Ferrocene Compounds
- This acid is a key ingredient in the synthesis of amino acids containing the 1,1'-ferrocenylene unit, crucial for the development of ferrocene compounds. These compounds have various applications, including as ligands in organometallic chemistry (Barišić et al., 2003).
Key Intermediate in Organic Synthesis
- It serves as a key intermediate in the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important component in the production of other complex organic molecules (Horikawa et al., 2001).
Role in Dopamine and Serotonin Receptor Antagonists
- The compound is used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).
Electrochemical Research
- Studies have been conducted on derivatives of this compound, like 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine, to understand their electrochemical properties, which is significant for applications in electrochemistry and material science (Lejeune et al., 1981).
Catalysis and Synthesis
- It's used in relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its role in catalytic processes and synthesis of heterocyclic compounds (Galenko et al., 2015).
Structural and Spectroscopic Analysis
- The compound's derivatives have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, 1H, and 13C NMR. This aids in understanding the molecular structure and reactivity of such compounds (Almutairi et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISDSBCSNJXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)
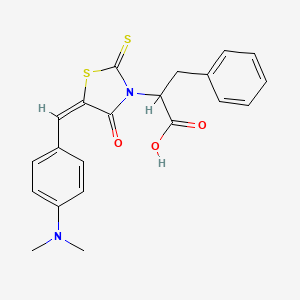
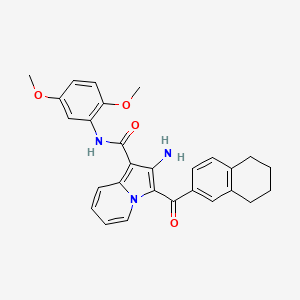
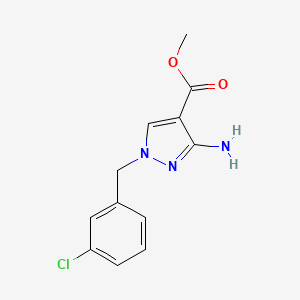
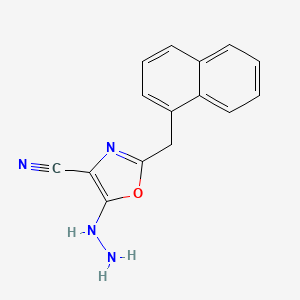
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)
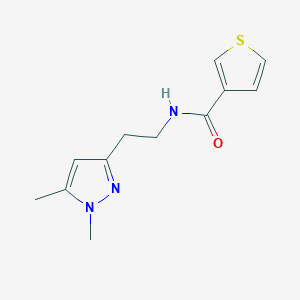
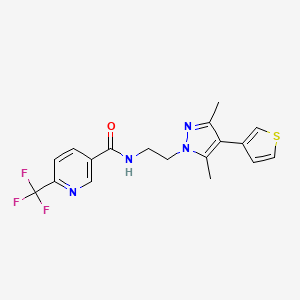
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)